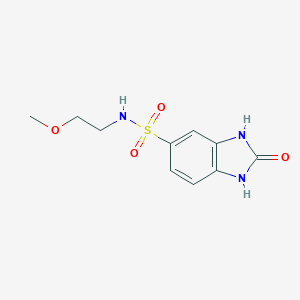
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile is a chemical compound that has shown potential in scientific research. It is a pyridine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Highly Substituted 2-Pyridones
A study by Pathak, Kundu, and Pramanik (2012) demonstrated the synthesis of highly substituted 2-pyridones, including compounds similar to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile, through multicomponent reactions. This approach is significant in the regioselective synthesis of biologically important compounds (Pathak, Kundu, & Pramanik, 2012).
Development of Novel 3-Pyridinecarbonitriles
Girgis, Kalmouch, and Hosni (2004) synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, which include structures similar to the compound . The study explored the fluorescence properties of these new pyridines, some of which showed considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives
Khrustaleva et al. (2014) investigated the aminomethylation of similar compounds, resulting in the formation of triazine derivatives. These compounds, due to their unique structure, could be of interest in various scientific applications (Khrustaleva et al., 2014).
Corrosion Inhibition
Mahmoud and El-Sewedy (2018) synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, akin to the compound , for the purpose of evaluating their corrosion inhibition efficiency. This study highlights the potential application of these compounds in industrial settings (Mahmoud & El-Sewedy, 2018).
Synthesis of Polyheterocyclic Compounds
Anis’kova, Chadina, and Yegorova (2009) developed syntheses for compounds based on the reaction of similar carbonitriles with other reagents. This study illustrates the versatility of such compounds in synthesizing a range of polyheterocyclic structures (Anis’kova, Chadina, & Yegorova, 2009).
Photovoltaic Properties
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of compounds structurally related to 2-amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarbonitrile. They investigated their application in organic–inorganic photodiode fabrication, highlighting their potential in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
Fórmula molecular |
C15H17N3O |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-3-6-12-10(4-2)14(13-7-5-8-19-13)11(9-16)15(17)18-12/h5,7-8H,3-4,6H2,1-2H3,(H2,17,18) |
Clave InChI |
IIGDYRITGCHENR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
SMILES canónico |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)
![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)






![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)